molecular formula C8H9ClN2O B15351003 2-Chloro-N-hydroxy-6-methylbenzimidamide

2-Chloro-N-hydroxy-6-methylbenzimidamide

Cat. No.: B15351003
M. Wt: 184.62 g/mol
InChI Key: GTQVOANJXLQOLY-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxy-6-methylbenzimidamide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of benzimidamide, featuring a chlorine atom and a hydroxyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-hydroxy-6-methylbenzimidamide typically involves the reaction of 2-chloro-6-methylbenzimidamide with hydroxylamine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the reaction and increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-hydroxy-6-methylbenzimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-hydroxy-6-methylbenzimidamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-N-hydroxy-6-methylbenzimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atom play crucial roles in these interactions, influencing the compound's reactivity and binding affinity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 2-Chlorobenzimidamide

  • N-Hydroxybenzimidamide

  • 6-Methylbenzimidamide

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-N'-hydroxy-6-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(9)7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

GTQVOANJXLQOLY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)/C(=N/O)/N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=NO)N

Origin of Product

United States

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